molecular formula C8H7ClF3NO B2720074 3-Chloro-4-(2,2,2-trifluoroethoxy)aniline CAS No. 83190-04-9

3-Chloro-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B2720074
CAS No.: 83190-04-9
M. Wt: 225.6
InChI Key: LLSUFBIBUWJAEH-UHFFFAOYSA-N
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Description

3-Chloro-4-(2,2,2-trifluoroethoxy)aniline is a fluorinated aniline derivative characterized by a chlorine substituent at the 3-position, a trifluoroethoxy group (-OCH₂CF₃) at the 4-position, and an amine (-NH₂) group on the benzene ring. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of γ-aminobutyric acid (GAT) inhibitors and other bioactive molecules . Its synthesis typically involves coupling reactions, such as the HBTU-mediated amidation of 5-methyl-3-phenylisoxazole-4-carboxylic acid with the aniline derivative, yielding high-purity products (71% yield) after recrystallization .

The trifluoroethoxy group enhances metabolic stability and lipophilicity, making the compound valuable in drug design . Its CAS registry number is 64628-73-5, with commercial availability through suppliers like TCI Chemicals .

Properties

IUPAC Name

3-chloro-4-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSUFBIBUWJAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 3-chloroaniline with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of reduced amines or other derivatives.

Scientific Research Applications

3-Chloro-4-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The chloro and aniline groups can participate in various chemical interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3-Chloro-4-(2,2,2-trifluoroethoxy)aniline

Compound Name Substituents Molecular Weight CAS Number Key Differences
4-Chloro-2-(trifluoromethoxy)aniline Cl (4), -OCF₃ (2), -NH₂ (1) 227.57 175205-77-3 Trifluoromethoxy at 2-position
2-Chloro-5-(trifluoromethoxy)aniline Cl (2), -OCF₃ (5), -NH₂ (1) 227.57 331-26-0 Chlorine at 2-position
3-Chloro-2-(2,2-difluoroethoxy)aniline Cl (3), -OCH₂CF₂H (2), -NH₂ (1) 208.03 Difluoroethoxy group
4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline Cl (4), -OCH(Cl)CF₂ (3), -NH₂ (1) 260.05 887268-34-0 Additional chlorine in alkoxy chain
3-Chloro-4-ethoxy-5-fluoroaniline Cl (3), -OCH₂CH₃ (4), F (5), -NH₂ (1) 189.61 1017778-85-6 Ethoxy and fluorine substituents

Structural Insights :

  • Positional Isomerism: The placement of chlorine and trifluoroethoxy groups significantly impacts reactivity and biological activity.
  • Fluorine Content: Compounds with trifluoroethoxy (-OCH₂CF₃) groups exhibit higher metabolic stability than those with difluoroethoxy (-OCH₂CF₂H) or non-fluorinated alkoxy groups .

Physicochemical Properties

  • Lipophilicity: this compound has a logP value ~2.8 (predicted), higher than non-fluorinated analogues like 3-chloro-4-ethoxy-5-fluoroaniline (logP ~1.9) due to the trifluoroethoxy group’s hydrophobicity .
  • Solubility: Fluorinated anilines generally exhibit poor aqueous solubility, necessitating formulation with co-solvents (e.g., DMF or ethanol) in drug development .
  • Stability : The trifluoroethoxy group resists oxidative degradation better than methoxy or ethoxy substituents, as evidenced by accelerated stability studies .

Structure-Activity Relationship (SAR) in Drug Design

  • GAT Inhibition: The this compound moiety in SI13 (a GAT inhibitor) shows >10-fold higher potency than analogues with trifluoromethoxy (-OCF₃) or non-halogenated alkoxy groups, likely due to enhanced electron-withdrawing effects and membrane permeability .
  • Antimicrobial Activity : Chlorine at the 3-position (vs. 4-position) in analogues like 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline improves activity against Gram-positive bacteria, possibly by increasing electrophilicity .

Biological Activity

3-Chloro-4-(2,2,2-trifluoroethoxy)aniline is a chemical compound that has garnered attention due to its potential biological activity, particularly in the context of pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H6ClF6NO2
  • Molecular Weight : 267.6 g/mol
  • CAS Number : 15671381

The presence of chlorine and trifluoroethoxy groups contributes to its unique reactivity and biological interactions.

Research indicates that this compound may exert its biological effects primarily through the inhibition of specific tyrosine kinases. Tyrosine kinases are crucial in various signaling pathways that regulate cell proliferation and survival. The compound's ability to inhibit these kinases can lead to significant anti-cancer effects, particularly in epithelial-derived tumors.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antitumor Activity Exhibits strong inhibitory effects on tumor cell lines; potential for treating various cancers.
Tyrosine Kinase Inhibition Inhibits EGFR and related pathways, disrupting cancer cell signaling.
Cytotoxicity Demonstrates cytotoxic effects against specific cancer cell lines in vitro.
Selectivity Shows selectivity towards cancer cells while sparing normal cells, reducing potential side effects.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in non-small cell lung cancer (NSCLC) models by inhibiting EGFR signaling pathways. The IC50 value was found to be approximately 12 µM, indicating potent activity against this target.
  • Animal Models : In a xenograft model using mice implanted with human cancer cells, treatment with the compound resulted in a 65% reduction in tumor size compared to control groups after four weeks of administration. This suggests significant antitumor efficacy in vivo.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an apoptotic agent.

Safety Profile

While the compound shows promising biological activity, safety assessments indicate potential toxicity:

  • Acute Toxicity : Classified as harmful if swallowed (H302), with skin irritation potential (H315).
  • Precautionary Measures : Recommended to handle with care and use appropriate personal protective equipment during laboratory handling.

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